

Technical Guide: ^{13}C NMR Data for (2,6-Dibromopyridin-3-yl)methanol

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Compound of Interest

Compound Name: (2,6-Dibromopyridin-3-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ^{13}C Nuclear Magnetic Resonance (NMR) data for **(2,6-Dibromopyridin-3-yl)methanol**. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a combination of predicted data and experimental data from structurally similar compounds. This approach allows for a comprehensive understanding of the anticipated chemical shifts and provides a valuable resource for the characterization of this and related molecules.

Predicted ^{13}C NMR Data

The predicted ^{13}C NMR chemical shifts for **(2,6-Dibromopyridin-3-yl)methanol** are summarized in the table below. These values are calculated based on established models that consider the electronic environment of each carbon atom.

Carbon Atom	Predicted Chemical Shift (ppm)
C2	~142
C6	~142
C4	~140
C3	~135
C5	~125
CH ₂ OH	~60

Comparative ¹³C NMR Data of Related Compounds

To provide context and support for the predicted data, the following table summarizes the experimental ¹³C NMR data for several structurally related pyridine derivatives. These compounds share key structural features with **(2,6-Dibromopyridin-3-yl)methanol** and offer valuable insights into the expected chemical shift ranges.

Compound	C2 (ppm)	C3 (ppm)	C4 (ppm)	C5 (ppm)	C6 (ppm)	Other (ppm)
(2,6-Dibromopyridin-3-yl)methanol	~142	~135	~140	~125	~142	~60 (CH ₂ OH)
(Predicted)						
2-Bromopyridine	150.3	128.4	138.6	122.8	142.4	-
2,6-Dichloropyrididine	151.2	123.5	140.2	123.5	151.2	-
(6-Bromopyridin-2-yl)methanol	162.2	118.9	139.3	121.2	141.5	64.5 (CH ₂ OH)
(6-Bromopyridin-3-yl)methanol	141.8	139.8	128.1	121.1	149.3	62.7 (CH ₂ OH)

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a general methodology for the acquisition of ¹³C NMR spectra for heterocyclic compounds such as **(2,6-Dibromopyridin-3-yl)methanol**.

1. Sample Preparation:

- Dissolve approximately 10-50 mg of the solid compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Transfer the solution to a standard 5 mm NMR tube.

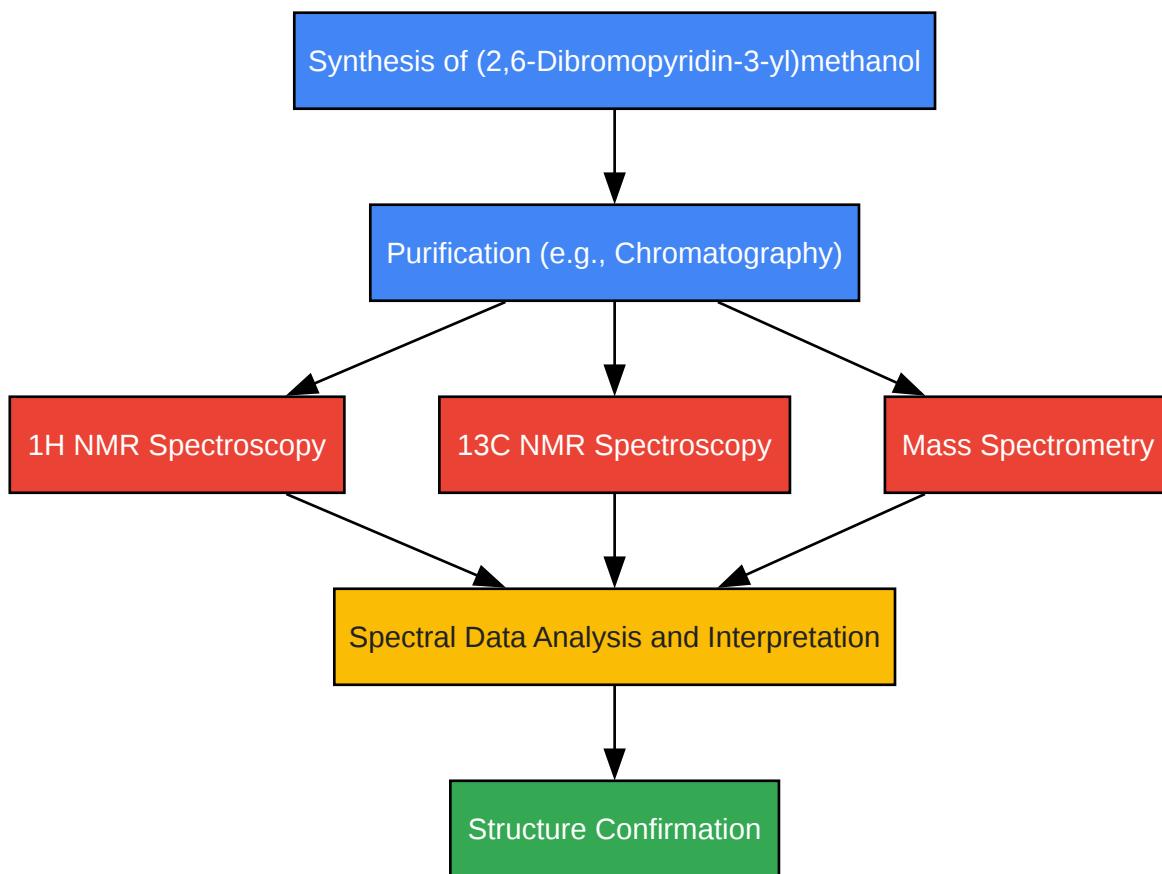
2. NMR Instrument Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
- Nucleus: ^{13}C
- Pulse Program: A standard proton-decoupled ^{13}C NMR experiment (e.g., zgpg30 on Bruker instruments).
- Acquisition Parameters:

- Spectral Width: 0 to 200 ppm.
- Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time: Approximately 1-2 seconds.
- Processing:
- Apply a line broadening factor of 1-2 Hz.
- Fourier transform the free induction decay (FID).
- Phase and baseline correct the spectrum.
- Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized compound like **(2,6-Dibromopyridin-3-yl)methanol**, incorporating ^{13}C NMR analysis.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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